molecular formula C17H18ClNO3 B5696735 N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide

Cat. No. B5696735
M. Wt: 319.8 g/mol
InChI Key: CECVHRGJUOLNGR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide, also known as CMEP, is a chemical compound that has been studied for its potential therapeutic applications. CMEP belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. By binding to a site on mGluR5 that is distinct from the glutamate binding site, N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide enhances the activity of the receptor, leading to increased signaling through downstream pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, which are brain regions involved in reward processing and addiction. N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide in lab experiments is that it is a selective and potent PAM of mGluR5, which allows for the specific modulation of this receptor. However, one limitation is that N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has relatively poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide. One area of interest is the potential use of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide in the treatment of drug addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective PAMs of mGluR5, which could have improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the downstream signaling pathways that are modulated by N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide and how these pathways contribute to its therapeutic effects.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide involves the reaction of 4-chloro-2-methoxy-5-methylphenol with ethyl 4-aminobenzoate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to further reactions to yield N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-13-7-5-12(6-8-13)17(20)19-15-9-11(2)14(18)10-16(15)21-3/h5-10H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVHRGJUOLNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethoxybenzamide

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